1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
This compound features a 4,5-dihydroimidazole core substituted at the 1-position with an ethanesulfonyl group and at the 2-position with a (2-methylphenyl)methylsulfanyl moiety. Such structural motifs are common in α-adrenergic agonists and other bioactive molecules targeting sulfhydryl-dependent enzymes .
Properties
IUPAC Name |
1-ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-3-19(16,17)15-9-8-14-13(15)18-10-12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXYQROICOZQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a solventless microwave-assisted method can be employed to synthesize 4,5-disubstituted imidazoles . Another approach involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and sulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Variations
The 4,5-dihydroimidazole scaffold is shared among several pharmacologically active compounds. Key structural analogs include:
Key Observations :
Pharmacological and Physicochemical Comparisons
Bioactivity Profiles
- Target Compound: No direct bioactivity data are available in the provided evidence.
- Chlorophenyl Analogs : Compounds with chlorophenyl groups (e.g., ) often exhibit enhanced metabolic stability due to halogen-induced resistance to oxidative degradation .
Solubility and Stability
- Ethanesulfonyl vs. Benzenesulfonyl : The target compound’s ethanesulfonyl group likely improves aqueous solubility compared to bulkier benzenesulfonyl derivatives (e.g., ), which are prone to aggregation .
- Fluorophenyl Derivatives : Fluorine-substituted analogs (e.g., ) show higher membrane permeability but may exhibit cytotoxicity due to metabolic fluorination .
Q & A
Q. Methodological Approach :
- Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between solvent, base stoichiometry, and temperature .
- In Situ Monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust reagent addition rates dynamically .
- Purification : Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate the product .
Example Optimization :
Replacing DMF with THF reduced byproduct formation by 15% in related sulfonamide syntheses .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Q. Primary Methods :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign methine protons (δ 4.5–5.5 ppm for dihydroimidazole) and sulfonyl/thioether carbons (δ 40–60 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the 2-methylphenyl and ethanesulfonyl groups .
- X-ray Crystallography :
Advanced: How should researchers resolve discrepancies between computational binding predictions and experimental activity data?
Q. Strategies :
- Docking Validation : Cross-check results across multiple software (AutoDock, Schrödinger) and adjust force fields to account for sulfonyl group polarization .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess conformational stability of the thioether linkage in aqueous vs. lipid environments .
- Experimental Corroboration : Use surface plasmon resonance (SPR) to measure binding kinetics and compare with docking scores .
Case Study : MD simulations revealed that improper protonation states of the imidazole ring led to false-negative docking results in a related compound .
Advanced: What in vitro assays are suitable for evaluating this compound’s enzyme inhibitory potential?
Q. Assay Design :
- Target Selection : Prioritize enzymes with known sulfonamide/thioether interactions (e.g., carbonic anhydrase, cysteine proteases) .
- Kinetic Studies :
- Use fluorogenic substrates (e.g., Z-FR-AMC for proteases) to measure IC₅₀ values.
- Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS in HEK-293 or HeLa cell lines .
Advanced: How can computational models predict the compound’s metabolic stability?
Q. Approaches :
- QSAR Modeling : Train models on datasets of sulfonamide-containing compounds to predict cytochrome P450 interactions .
- Metabolite Identification : Use in silico tools (e.g., GLORYx) to simulate phase I/II metabolism, focusing on sulfonyl and thioether oxidation .
- Density Functional Theory (DFT) : Calculate activation energies for sulfonyl group hydrolysis under physiological pH conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
